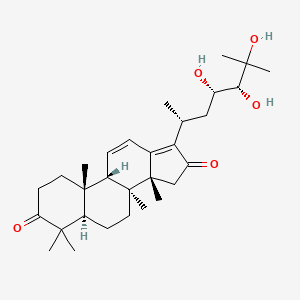
11-Anhydro-16-oxoalisol A
Übersicht
Beschreibung
11-Anhydro-16-oxoalisol A, also known as 16-oxoalisol A, is a naturally occurring sesquiterpene lactone found in plants from the Isolongifolene family. It has been isolated from the essential oils of the leaves and flowers of the Isolongifolene species, as well as from the essential oils of some other species of plants. The chemical structure of 11-Anhydro-16-oxoalisol A consists of a cyclopentane ring, an epoxide group, and an α-hydroxy group. It is a colorless crystalline solid with a melting point of 111-112 °C.
Wissenschaftliche Forschungsanwendungen
Biomimetic Approach Toward Complex Nonadride Synthesis
- Research by Sulikowski, Agnelli, and Corbett (2000) discusses a biosynthesis proposal for CP-225,917, involving the dimerization of a C(16) anhydride. This process is relevant for understanding the synthesis of complex structures like 11-Anhydro-16-oxoalisol A and offers insights into the templating effects in polyketide or fatty acid synthase pathways (Sulikowski, Agnelli, & Corbett, 2000).
Advances in Radiochemistry with Carbon-11
- Allard et al. (2008) elaborate on the use of carbon-11 in Positron Emission Tomography (PET), emphasizing its role in synthesizing radiolabeled versions of compounds like 11-Anhydro-16-oxoalisol A. This research highlights the significance of carbon-11 in tracing biochemical processes in the human body, which could be vital for understanding the dynamics of such complex compounds (Allard et al., 2008).
Environmental Chemistry and Oxidation Studies
- Research by Llano and Eriksson (2004) on the oxidation pathways of nucleobases in aqueous solutions provides a framework that could be relevant for understanding the oxidation behavior of compounds like 11-Anhydro-16-oxoalisol A, especially in biological contexts (Llano & Eriksson, 2004).
Application in Catalysis
- Dionigi and Strasser (2016) discuss the use of NiFe-based (oxy)hydroxides as catalysts, which could be pertinent when exploring the catalytic applications of 11-Anhydro-16-oxoalisol A in various chemical reactions, particularly in non-acidic electrolytes (Dionigi & Strasser, 2016).
Understanding Ammonia Oxidation in Environmental Samples
- Purkhold et al. (2000) provide insights into the ammonia-oxidizing bacteria, which could be significant in environmental studies where 11-Anhydro-16-oxoalisol A might play a role in influencing microbial communities or in bioremediation processes (Purkhold et al., 2000).
Synthesis of Steroidal Drugs
- Yan et al. (2005) describe an environmentally friendly process for preparing steroidal drugs, which could be relevant if 11-Anhydro-16-oxoalisol A is used as an intermediate or a starting material in the synthesis of similar compounds (Yan et al., 2005).
Wirkmechanismus
Target of Action
This compound is a triterpenoid isolated from Alisma orientale , a plant known for its medicinal properties . .
Mode of Action
As a triterpenoid, it may interact with various cellular components and exert its effects through multiple pathways
Result of Action
Given its potential lipid-lowering effects , it may influence cellular lipid levels and related processes.
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 11-Anhydro-16-oxoalisol A is not well-studied. Factors such as temperature, pH, and the presence of other compounds could potentially affect its activity. For instance, cultivation substrate has been shown to influence the antioxidant activities and triterpenoid profiles of Ganoderma lucidum , suggesting that similar factors might also impact 11-Anhydro-16-oxoalisol A.
Eigenschaften
IUPAC Name |
(5R,8S,9S,10S,14R)-4,4,8,10,14-pentamethyl-17-[(2R,4S,5R)-4,5,6-trihydroxy-6-methylheptan-2-yl]-2,5,6,7,9,15-hexahydro-1H-cyclopenta[a]phenanthrene-3,16-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H46O5/c1-17(15-19(31)25(34)27(4,5)35)24-18-9-10-22-28(6)13-12-23(33)26(2,3)21(28)11-14-29(22,7)30(18,8)16-20(24)32/h9-10,17,19,21-22,25,31,34-35H,11-16H2,1-8H3/t17-,19+,21+,22+,25-,28+,29+,30+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGQUPZCFLHXEHV-UKRPUCOJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(C(C(C)(C)O)O)O)C1=C2C=CC3C4(CCC(=O)C(C4CCC3(C2(CC1=O)C)C)(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C[C@@H]([C@H](C(C)(C)O)O)O)C1=C2C=C[C@H]3[C@]4(CCC(=O)C([C@@H]4CC[C@@]3([C@]2(CC1=O)C)C)(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H46O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
11-Anhydro-16-oxoalisol A | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-Methyl-1-[4-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine](/img/structure/B3028000.png)
![3-Methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B3028002.png)


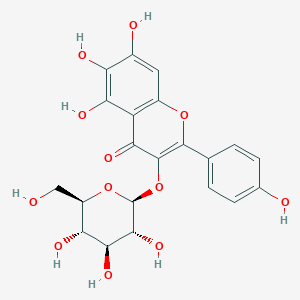

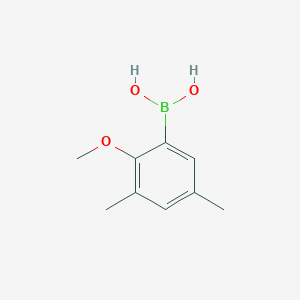
![(3'S,5'R)-6-bromo-4'-methoxy-3',5'-dimethylspiro[3H-indene-2,1'-cyclohexane]-1-one](/img/structure/B3028013.png)
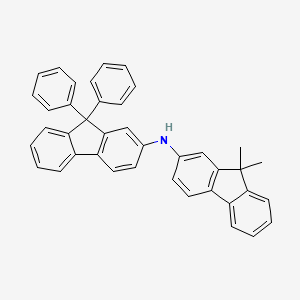
![4,8-Bis[5-[3-(trifluoromethoxy)phenyl]-2-thienyl]-6,6-didehydro-2H-2-thia-6-thia(IV)-1,3,5,7-tetraaza-s-indacene](/img/structure/B3028016.png)
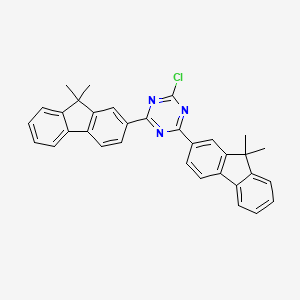
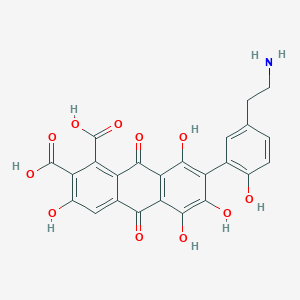
![Methyl 4-((1-cyclobutyl-4-oxo-4,5,6,7,8,9-hexahydro-3H-pyrazolo[3,4-C]quinolin-3-YL)methyl)picolinate](/img/structure/B3028019.png)